molecular formula C11H15F2NO4 B12433622 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1258639-92-7

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B12433622
CAS No.: 1258639-92-7
M. Wt: 263.24 g/mol
InChI Key: GGOJQCIRCNAMQU-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Properties

CAS No.

1258639-92-7

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5(8(15)16)6-7(14)11(6,12)13/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

GGOJQCIRCNAMQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclizing agent under controlled conditions.

    Introduction of the difluoro substituents: The difluoro groups are introduced via a fluorination reaction. This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Protection with tert-butoxycarbonyl group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Deprotection agents: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected amine: Removal of the tert-butoxycarbonyl group yields the free amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable scaffold for the development of novel pharmaceuticals. Its difluorinated moiety can enhance the biological activity and selectivity of potential drug candidates.

  • Case Study : Research has indicated that derivatives of azabicyclo compounds exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders .

Synthesis of Bioactive Compounds

The tert-butoxycarbonyl (Boc) protecting group allows for selective transformations during synthetic routes, facilitating the construction of complex molecules.

  • Application : In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex structures that possess pharmacological properties. For instance, it can be utilized to synthesize inhibitors for specific enzymes or receptors .
Application AreaDescription
Drug DevelopmentScaffold for creating novel drug candidates
SynthesisIntermediate for complex molecule construction
Biological ActivityPotential inhibitors for enzymes and receptors

Antiviral Activity

Recent studies have highlighted the potential of azabicyclo compounds in antiviral applications. The unique structural features of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid may contribute to the development of antiviral agents targeting viral proteases.

  • Research Findings : Investigations into similar compounds have shown promising results in inhibiting viral replication through interactions with viral proteins .

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the bicyclic structure contribute to its binding affinity and specificity for certain enzymes and receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further chemical modifications .

Biological Activity

2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid (CAS No. 2165441-36-9) is a compound that belongs to the class of azabicyclo compounds, which have garnered significant interest due to their potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₅F₂NO₄, with a molecular weight of 263.24 g/mol. Its structure features a bicyclic framework with difluoromethyl and tert-butoxycarbonyl substituents, which are critical for its biological activity.

PropertyValue
CAS Number2165441-36-9
Molecular FormulaC₁₁H₁₅F₂NO₄
Molecular Weight263.24 g/mol
PurityNot specified

Pharmacological Profile

Research indicates that compounds in the azabicyclo family exhibit a variety of biological activities including:

  • Opioid Receptor Modulation : The compound has been studied for its interactions with opioid receptors (mu, kappa, and delta), which are critical targets in pain management and addiction therapies. Studies suggest that derivatives can act as selective antagonists or agonists depending on their structural modifications .
  • CYP Enzyme Interaction : Preliminary data suggest that this compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating a potentially favorable drug-drug interaction profile .

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : The structural features allow for high binding affinity to opioid receptors, influencing pain pathways.
  • Signal Transduction : Activation or inhibition of downstream signaling pathways associated with these receptors can lead to analgesic effects or modulation of mood and behavior.

Study 1: Opioid Receptor Binding

In a study investigating the binding affinity of various azabicyclo derivatives, it was found that this compound exhibited significant binding to mu-opioid receptors compared to other derivatives. This suggests its potential utility in developing analgesics with reduced side effects associated with traditional opioid therapies .

Study 2: Synthesis and Biological Evaluation

A synthesis study highlighted the compound's ability to be produced via palladium-catalyzed cyclopropanation reactions, yielding high purity and diastereomeric ratios suitable for further biological evaluation. In vivo studies demonstrated promising analgesic properties in animal models, warranting further investigation into its therapeutic potential .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azabicyclo[3.1.0]hexane scaffold, followed by fluorination at the 6,6-positions. Key steps include:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Characterization : Use NMR (¹H, ¹³C, ¹⁹F) to confirm regioselective fluorination and bicyclic structure. HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) validates purity (>95%). IR spectroscopy identifies carbonyl (Boc) and carboxylic acid groups .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Avoid inhalation and direct contact .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15+ minutes with saline. Seek medical attention for ingestion .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for:
  • Acidic Conditions : Hydrolysis of Boc group at pH < 3.
  • Basic Conditions : Deprotonation of carboxylic acid at pH > 7.
  • Storage : Store at -20°C in airtight containers with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with bicyclic scaffolds (e.g., proteases or kinases). Use molecular docking (AutoDock Vina) to predict binding affinity.
  • Assay Design :
  • Positive/Negative Controls : Include known inhibitors and DMSO vehicle.
  • Dose-Response : Test 0.1–100 μM concentrations in triplicate.
  • Kinetics : Measure IC50 via fluorescence/quenching assays (e.g., trypsin-like proteases) .

Q. What computational approaches resolve contradictions in reported enantiomeric purity?

  • Methodological Answer :
  • Chiral Analysis : Compare chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy.
  • DFT Calculations : Optimize enantiomer geometries at B3LYP/6-31G(d) level to predict NMR/optical rotation values. Cross-validate with experimental data to resolve discrepancies .

Q. How to assess environmental fate and biodegradation pathways?

  • Methodological Answer :
  • OECD 301F Test : Incubate with activated sludge (30°C, 28 days). Monitor via LC-MS for breakdown products (e.g., defluorinated intermediates).
  • QSAR Modeling : Use EPI Suite to predict log Kow (hydrophobicity) and biodegradation probability. Compare with bicyclo[3.1.0] analogs for trend analysis .

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